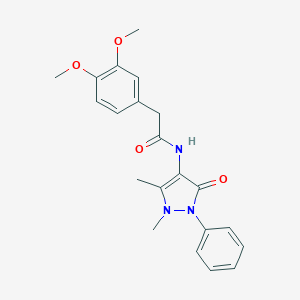
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, DPA-713, and has been found to have a range of interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of DPA-713 is not fully understood, but it is believed to interact with the translocator protein (TSPO). TSPO is a protein that is found in high concentrations in the brain and is involved in a range of important physiological processes, including the regulation of mitochondrial function and the modulation of immune responses.
Biochemical and Physiological Effects:
DPA-713 has been found to have several interesting biochemical and physiological effects. For example, this compound has been shown to modulate the expression of pro-inflammatory cytokines and to reduce the production of reactive oxygen species in microglial cells. Additionally, DPA-713 has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPA-713 in lab experiments is its high affinity for the translocator protein (TSPO). This makes it an ideal ligand for imaging studies of TSPO in vivo. However, one of the limitations of using DPA-713 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving DPA-713. One area of interest is the development of new imaging techniques that can be used to study the distribution and function of TSPO in vivo. Another potential direction for research involves the use of DPA-713 as a therapeutic agent for neurodegenerative diseases. Finally, researchers may also be interested in exploring the potential use of DPA-713 in other areas of scientific research, such as immunology and oncology.
Synthesemethoden
The synthesis of DPA-713 is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3,4-dimethoxybenzaldehyde with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine in the presence of acetic anhydride. This reaction results in the formation of DPA-713 as a white solid.
Wissenschaftliche Forschungsanwendungen
DPA-713 has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a ligand for imaging studies of the translocator protein (TSPO). TSPO is a protein that is found in high concentrations in the brain and is involved in a range of important physiological processes. By using DPA-713 as a ligand, researchers can study the distribution and function of TSPO in vivo.
Eigenschaften
Produktname |
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide |
|---|---|
Molekularformel |
C21H23N3O4 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-20(21(26)24(23(14)2)16-8-6-5-7-9-16)22-19(25)13-15-10-11-17(27-3)18(12-15)28-4/h5-12H,13H2,1-4H3,(H,22,25) |
InChI-Schlüssel |
DIQMVEGDVCMHTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)

